1-Bromo-3-methylnaphthalen-2-ol
Description
1-Bromo-3-methylnaphthalen-2-ol is a brominated naphthol derivative characterized by a hydroxyl group at position 2, a bromine atom at position 1, and a methyl group at position 3 of the naphthalene ring. For instance, describes the synthesis of 4-bromo-3-methylnaphthalen-2-ol via demethylation of 1-bromo-3-methoxy-2-methylnaphthalene using BCl₃, yielding a positional isomer with bromine at position 4 instead of position 1 . This highlights the sensitivity of substitution patterns to reaction conditions and starting materials.
Properties
Molecular Formula |
C11H9BrO |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
1-bromo-3-methylnaphthalen-2-ol |
InChI |
InChI=1S/C11H9BrO/c1-7-6-8-4-2-3-5-9(8)10(12)11(7)13/h2-6,13H,1H3 |
InChI Key |
JNQQSYJKKUYWOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional isomerism significantly impacts properties.
- Electron-donating groups like methoxy (e.g., 28-Br ) increase solubility in polar solvents, whereas the methyl group in the target compound may enhance steric hindrance .
Halogen and Functional Group Variations
Key Observations :
Physicochemical and Structural Properties
- Melting Points: Brominated naphthols exhibit wide melting point ranges. For example, 22-Br (2-bromo-5-iodonaphthalen-1-ol) melts at 61–63°C, while 23 (2',6-dimethoxy-[1,1'-binaphthalen]-2-ol) melts at 160–162°C . The target compound’s methyl group may elevate its melting point compared to non-methylated analogs.
- Crystal Packing: Compounds like 1-[amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol () exhibit hydrogen-bonded networks and π-π stacking, suggesting that the target compound’s methyl group could disrupt such interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
